4-Iodo-1H-indol-6-amine
Overview
Description
4-Iodo-1H-indol-6-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals The indole structure consists of a benzene ring fused to a pyrrole ring, making it a bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1H-indol-6-amine typically involves the iodination of 1H-indol-6-amine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indole ring using iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl). The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form this compound derivatives with different functional groups. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO) or potassium cyanide (KCN) in ethanol.
Major Products Formed:
Oxidation: Formation of 4-Iodo-1H-indol-6-one or other oxidized derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of 4-substituted indole derivatives, such as 4-azido-1H-indol-6-amine or 4-cyano-1H-indol-6-amine.
Scientific Research Applications
4-Iodo-1H-indol-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research on this compound focuses on its potential therapeutic applications, such as targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Iodo-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The iodine atom and amino group in the compound can form hydrogen bonds and other interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, or other cellular components, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
4-Iodo-1H-indol-6-amine can be compared with other indole derivatives to highlight its uniqueness:
4-Bromo-1H-indol-6-amine: Similar structure but with a bromine atom instead of iodine. The larger size and higher reactivity of iodine make this compound more reactive in certain chemical reactions.
4-Chloro-1H-indol-6-amine: Contains a chlorine atom instead of iodine. Chlorine is less reactive than iodine, making this compound more suitable for specific synthetic applications.
4-Fluoro-1H-indol-6-amine: Contains a fluorine atom instead of iodine. Fluorine’s small size and high electronegativity result in different chemical and biological properties compared to iodine.
Properties
IUPAC Name |
4-iodo-1H-indol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERZAHBZMHCPCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646339 | |
Record name | 4-Iodo-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-52-5 | |
Record name | 1H-Indol-6-amine, 4-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885520-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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